(1S)-1-(2,5-dimethylphenyl)ethanamine, also known as a derivative of phenethylamine, is an organic compound with the molecular formula . It is characterized by a chiral center, which contributes to its specific stereochemistry and biological activity. This compound has gained attention due to its potential applications in pharmacology and medicinal chemistry, particularly for its stimulant properties.
(1S)-1-(2,5-dimethylphenyl)ethanamine is classified as an aromatic amine. Its structure features a phenyl group substituted with two methyl groups at the 2 and 5 positions, which influences its chemical behavior and interactions with biological systems.
The synthesis of (1S)-1-(2,5-dimethylphenyl)ethanamine can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, pressure, and pH to optimize yield and purity. The use of solvents like ethanol or methanol is common during these reactions to facilitate proper mixing and reaction kinetics.
The molecular structure of (1S)-1-(2,5-dimethylphenyl)ethanamine can be represented as follows:
The compound features a central ethane backbone attached to a dimethyl-substituted phenyl group. The stereochemistry at the nitrogen atom is crucial for its biological activity.
(1S)-1-(2,5-dimethylphenyl)ethanamine can participate in various chemical reactions:
The mechanism by which (1S)-1-(2,5-dimethylphenyl)ethanamine exerts its effects involves interaction with specific molecular targets within biological systems:
Research indicates that the modulation of neurotransmitter levels can lead to alterations in mood and behavior, suggesting potential therapeutic applications in treating mood disorders or enhancing cognitive function.
Relevant analyses such as NMR spectroscopy confirm structural integrity and purity during synthesis .
(1S)-1-(2,5-dimethylphenyl)ethanamine has several scientific uses:
(1S)-1-(2,5-Dimethylphenyl)ethanamine is a chiral phenethylamine derivative characterized by a stereogenic center at the C1 position of the ethylamine side chain and methyl substituents at the 2- and 5-positions of its aromatic ring. Its molecular formula is C₁₀H₁₅N, with a systematic name reflecting the (S)-configuration absolute stereochemistry. The hydrochloride salt form (C₁₀H₁₆ClN) is documented in PubChem (CID 74764060) [1]. This structural configuration confers distinct physicochemical properties, including a calculated logP (octanol-water partition coefficient) of 2.3 ± 0.2, indicating moderate lipophilicity conducive to blood-brain barrier penetration. Theoretical pKa values of 9.8 (amine group) and 4.2 (protonated form) suggest pH-dependent solubility profiles [3] [6]. Unlike classical hallucinogenic phenethylamines with 2,5-dimethoxy substitutions, this compound’s ortho- and para-methyl groups introduce steric and electronic perturbations that significantly modulate receptor affinity [7]. Contemporary research focuses on its potential as a pharmacological probe for serotonin receptor subtypes and microtubule dynamics, positioning it at the intersection of neuroscience and chemical biology [8].
The compound emerged from systematic structure-activity relationship (SAR) explorations of phenethylamine scaffolds in the late 20th century. Key milestones include:
Patent Synthesis (1983): The European Patent EP0112669A2 first documented synthetic routes to substituted phenethylamines, including alkylated derivatives. Though not explicitly naming the (S)-enantiomer, it established foundational methods for N-alkylation and chiral resolution of analogous compounds using tartrate salts [4].
Stereochemical Resolution (1990s): Advances in asymmetric synthesis enabled the isolation of the (S)-enantiomer via chiral HPLC or enzymatic resolution. This milestone revealed significant enantiomeric differences in receptor binding, with the (S)-form exhibiting 10-30x greater affinity for monoaminergic targets than its (R)-counterpart in in vitro assays [7].
Microtubule Targeting Studies (2023): Computational docking analyses identified this compound as a high-affinity candidate for the colchicine binding site on β-tubulin. With a predicted binding energy of -8.7 kcal/mol (comparable to colchicine’s -10.8 kcal/mol), it emerged among the top 10% of 110 phenethylamines screened for potential cytoskeletal modulation [8].
Table 1: Historical Development Timeline
Year | Milestone | Significance |
---|---|---|
1983 | EP0112669A2 Patent Filing | Laid groundwork for synthetic routes to alkylated phenethylamines |
1991 | Shulgin’s PIHKAL Publication | Contextualized 2,5-disubstituted phenethylamines as psychoactive scaffolds |
2023 | Tubulin Docking Study (Scientific Reports) | Identified compound as potential microtubule modulator via in silico screening |
Phenethylamines constitute a broad class of bioactive molecules sharing a core β-phenylethylamine structure. (1S)-1-(2,5-Dimethylphenyl)ethanamine occupies a distinct niche:
Table 2: Structural Comparison with Representative Phenethylamines
Compound | Aromatic Substituents | Side Chain | Psychoactive Class |
---|---|---|---|
(1S)-1-(2,5-Dimethylphenyl)ethanamine | 2-CH₃, 5-CH₃ | α-CH₃, (S)-configuration | Research compound (non-hallucinogenic) |
Mescaline | 3,4,5-(OCH₃)₃ | -H | Classical hallucinogen |
2C-B | 2,5-(OCH₃)₂, 4-Br | -H | Psychedelic phenethylamine |
DOB | 2,5-(OCH₃)₂, 4-Br | α-CH₃ | Hallucinogenic amphetamine |
The 2,5-dimethyl configuration critically influences target engagement:
Quantitative studies highlight multi-target engagement:
Table 3: Experimental Binding Affinities
Target | Assay Method | Affinity (Kᵢ/IC₅₀) | Reference Model |
---|---|---|---|
5-HT₂A Receptor | Radioligand ([³H]ketanserin) | 42 ± 3 nM | HEK-293 cells expressing human 5-HT₂AR |
Tubulin Polymerization | Turbidimetric assay | 8.7 ± 0.9 μM | Porcine brain microtubules |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3